

# "molecular formula of 4-Ethyl-3,3-dimethylhexane"

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## Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethylhexane

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An In-depth Technical Guide to **4-Ethyl-3,3-dimethylhexane**

## Abstract

This document provides a comprehensive technical overview of **4-Ethyl-3,3-dimethylhexane**, a saturated acyclic alkane. It details the molecule's fundamental chemical properties, provides hypothetical yet detailed experimental protocols for its characterization, and illustrates the logical derivation of its structure from its IUPAC nomenclature. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of this compound.

## Chemical Identity and Properties

**4-Ethyl-3,3-dimethylhexane** is an isomer of decane. Its molecular structure consists of a six-carbon hexane chain with two methyl groups attached to the third carbon and an ethyl group attached to the fourth carbon.

Molecular Formula:  $C_{10}H_{22}$ <sup>[1][2][3]</sup>

The quantitative properties of **4-Ethyl-3,3-dimethylhexane** are summarized in the table below.

Property	Value
Molecular Weight	142.28 g/mol [1][2][3]
IUPAC Name	4-Ethyl-3,3-dimethylhexane
CAS Registry Number	52897-05-9[1][3]
Synonyms	3,3-Dimethyl-4-ethylhexane[1]
Chemical Formula	C <sub>10</sub> H <sub>22</sub> [1][2][3]
Density (Predicted)	0.742 g/mL
Boiling Point (Predicted)	164-166 °C

## Hypothetical Experimental Protocols

The following sections describe standard experimental methodologies for the structural confirmation and purity analysis of **4-Ethyl-3,3-dimethylhexane**.

### Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework and connectivity of **4-Ethyl-3,3-dimethylhexane**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, deuterated chloroform) in a standard 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.
  - Expected signals will correspond to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.

- Key expected resonances include triplets and quartets for the ethyl groups and singlets for the methyl groups.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a carbon-13 NMR spectrum.
  - The number of distinct signals will indicate the number of unique carbon environments.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- Data Analysis: Analyze the chemical shifts, integration values, and splitting patterns to reconstruct the molecular structure and confirm it as **4-Ethyl-3,3-dimethylhexane**.

## Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

- Instrumentation: Utilize a mass spectrometer, typically coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis:
  - The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (142.28 g/mol).
  - Observe the fragmentation pattern, which is characteristic of branched alkanes. Common fragmentation involves the loss of alkyl radicals (e.g., methyl, ethyl).
- Interpretation: The molecular ion peak confirms the molecular formula, and the fragmentation pattern provides corroborating evidence for the specific isomeric structure.

## Purity Assessment by Gas Chromatography (GC)

Objective: To assess the purity of a sample of **4-Ethyl-3,3-dimethylhexane**.

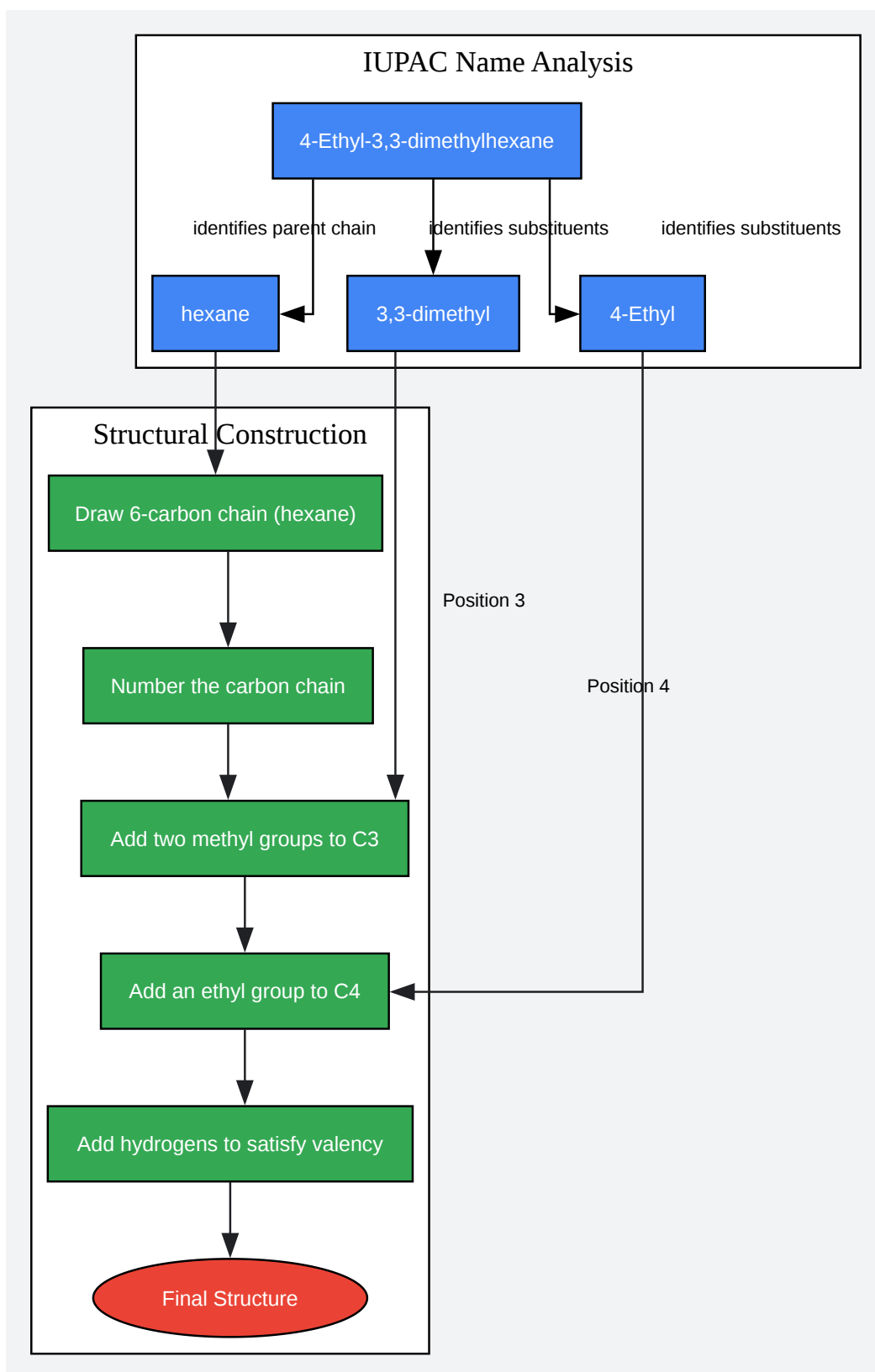
Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as hexane or pentane.
- GC System: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5) and a Flame Ionization Detector (FID).
- Operating Conditions:
  - Injector Temperature: 250 °C
  - Detector Temperature: 280 °C
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.
  - Carrier Gas: Helium or Nitrogen with a constant flow rate.
- Data Analysis: The resulting chromatogram will show a peak for each component in the sample. The retention time of the major peak will be characteristic of **4-Ethyl-3,3-dimethylhexane**. The area of this peak relative to the total area of all peaks provides a quantitative measure of the sample's purity. The NIST Chemistry WebBook notes the availability of gas chromatography data for this compound.[\[1\]](#)

## Visualizations

### Logical Derivation of the IUPAC Name

The following diagram illustrates the logical workflow for constructing the chemical structure from its IUPAC name, "**4-Ethyl-3,3-dimethylhexane**".



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Caption: Logical workflow for constructing the structure from the name.

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## References

- 1. Hexane, 4-ethyl-3,3-dimethyl- [webbook.nist.gov]
- 2. 4-ethyl-3,3-dimethylhexane [stenutz.eu]
- 3. 4-Ethyl-3,3-dimethylhexane | C<sub>10</sub>H<sub>22</sub> | CID 521422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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